3-(azepan-1-ylsulfonyl)-N-[3,5-bis(trifluoromethyl)phenyl]benzamide
Description
3-(Azepan-1-ylsulfonyl)-N-[3,5-bis(trifluoromethyl)phenyl]benzamide is a benzamide derivative characterized by a 3,5-bis(trifluoromethyl)phenyl group attached to the amide nitrogen and a 3-(azepan-1-ylsulfonyl) substituent on the benzoyl ring.
Properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-N-[3,5-bis(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F6N2O3S/c22-20(23,24)15-11-16(21(25,26)27)13-17(12-15)28-19(30)14-6-5-7-18(10-14)33(31,32)29-8-3-1-2-4-9-29/h5-7,10-13H,1-4,8-9H2,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXYIDFMJHWYRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F6N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepan-1-ylsulfonyl)-N-[3,5-bis(trifluoromethyl)phenyl]benzamide typically involves multiple steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or diamines.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.
Coupling with Benzamide: The final step involves coupling the azepane-sulfonyl intermediate with 3,5-bis(trifluoromethyl)benzoyl chloride under basic conditions to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-(azepan-1-ylsulfonyl)-N-[3,5-bis(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the benzamide moiety, potentially leading to the formation of amine derivatives.
Substitution: The trifluoromethyl groups on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzamides with various functional groups replacing the trifluoromethyl groups.
Scientific Research Applications
Therapeutic Applications
-
Enzyme Inhibition :
- Compounds similar to 3-(azepan-1-ylsulfonyl)-N-[3,5-bis(trifluoromethyl)phenyl]benzamide have shown promise as enzyme inhibitors. Specifically, they may inhibit key enzymes involved in metabolic pathways and cell signaling processes.
- For instance, studies indicate that related compounds can modulate the activity of enzymes such as sulfonamide interactions, which are crucial in various biological pathways.
-
Cancer Therapy :
- The compound's structural characteristics suggest potential applications in cancer treatment. Preliminary studies have indicated that it may exhibit activity against histone deacetylases (HDACs), making it a candidate for developing anti-cancer drugs.
- HDAC inhibitors are known to induce cell cycle arrest and apoptosis in cancer cells, positioning this compound as a valuable lead in oncology research.
- Antimicrobial Activity :
Biological Interaction Studies
Understanding the interactions of this compound with biological targets is crucial for elucidating its mechanism of action. Techniques such as:
- Surface Plasmon Resonance (SPR) : This method can quantitatively assess binding affinities to target proteins or enzymes.
- Isothermal Titration Calorimetry (ITC) : This technique allows for the measurement of thermodynamic parameters associated with binding interactions.
These studies are vital for determining the compound's therapeutic potential and guiding further drug development efforts.
Case Studies and Research Findings
A review of literature reveals several case studies highlighting the effectiveness of related compounds in various therapeutic contexts:
- Cancer Cell Lines : Studies demonstrated that structurally similar compounds inhibited growth in specific cancer cell lines by targeting HDACs.
- In Vitro Antimicrobial Testing : Compounds with similar sulfonamide structures showed significant antibacterial activity against resistant strains of bacteria.
Mechanism of Action
The mechanism of action of 3-(azepan-1-ylsulfonyl)-N-[3,5-bis(trifluoromethyl)phenyl]benzamide involves interactions with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Substituent Variations
- N-(3,5-Bis(trifluoromethyl)phenyl)-4-chlorobenzamide (BZ126) : Features a 4-chloro substituent instead of the azepane sulfonyl group. Synthesized via Pd(OAc)₂/PPh₃ catalysis in toluene at 80°C .
- N-(4-(N-methylmethylsulfonamido)-3-((3-(trifluoromethyl)benzyl)oxy)phenyl)-3,5-bis(trifluoromethyl)benzamide (Compound 1): Contains a sulfonamido and alkoxy substituent. Exhibits anti-trypanosomal activity with >99% HPLC purity and a molecular weight of 628.51 .
- Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) : A pesticide with a methoxypropyl group, emphasizing lipophilicity for agrochemical applications .
- 3,5-Bis(trifluoromethyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide tosylate: A salt form with improved flow properties (angle of repose: 30.74°) and anti-proliferative activity against K562 and T315I cell lines .
Key Structural Differences
*Calculated based on structural formulas.
Physicochemical Properties
Biological Activity
3-(azepan-1-ylsulfonyl)-N-[3,5-bis(trifluoromethyl)phenyl]benzamide is a synthetic organic compound characterized by a complex structure that includes an azepane ring, sulfonyl group, and a trifluoromethyl-substituted phenyl moiety. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmaceutical applications.
Chemical Structure and Properties
The molecular formula of this compound is C21H20F6N2O3S. Its structure can be represented as follows:
This compound's unique arrangement of functional groups contributes to its biological activity, particularly its interactions with various biological targets.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors in the body. The sulfonamide group is known for its role in enzyme inhibition, particularly in the inhibition of carbonic anhydrase and other sulfonamide-sensitive enzymes. The trifluoromethyl groups enhance lipophilicity, potentially improving membrane permeability and bioavailability.
Potential Targets
- Enzymatic Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate the activity of certain receptors, impacting signaling pathways related to inflammation or cancer.
Biological Activity Studies
Recent studies have highlighted the following biological activities associated with this compound:
- Antimicrobial Activity : Preliminary data suggest that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro assays have demonstrated significant inhibition zones against common pathogens.
- Antitumor Effects : In cellular models, this compound has shown cytotoxic effects on various cancer cell lines, indicating potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects in animal models of inflammation. Results indicate a reduction in pro-inflammatory cytokines and improved clinical scores in treated groups.
Data Table: Biological Activity Overview
Case Study 1: Antimicrobial Efficacy
In a study published by MDPI, researchers evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The compound was tested against multiple bacterial strains using disk diffusion methods, demonstrating significant antibacterial activity comparable to standard antibiotics.
Case Study 2: Antitumor Activity
A recent investigation assessed the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). Results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with mechanisms involving apoptosis being further explored through flow cytometry analysis.
Q & A
Q. Basic Structural Impact
Q. Advanced Mechanistic Insights
- Electron-withdrawing effects : Trifluoromethyl groups reduce electron density on the benzene ring, directing electrophilic substitution to specific positions .
- Hydrolytic stability : The sulfonamide linkage is resistant to hydrolysis under physiological pH, making the compound suitable for in vivo studies .
What analytical methods are most reliable for characterizing this compound, and how are contradictions in spectral data resolved?
Q. Basic Characterization
- 1H-NMR : Confirms the presence of azepane protons (δ 1.4–1.8 ppm) and aromatic protons from the bis(trifluoromethyl)phenyl group (δ 7.5–8.0 ppm) .
- LC-MS : Validates molecular weight (e.g., [M+H]+ at m/z 523.4) and purity (>95%) .
Q. Advanced Data Analysis
- Contradictions in TLC vs. NMR : If TLC indicates purity but NMR shows impurities, use preparative HPLC or column chromatography for isolation .
- 19F-NMR : Resolves ambiguities in trifluoromethyl group environments, detecting regioisomers or degradation products .
How can researchers address discrepancies in reported synthetic yields for analogous benzamide derivatives?
Q. Basic Yield Analysis
- Step-specific variations : Early steps (e.g., sulfonylation) often achieve high yields (85–95%), while later coupling steps may drop due to steric hindrance from bulky substituents .
Q. Advanced Mitigation Strategies
- Catalyst screening : Palladium catalysts (e.g., Pd(PPh3)4) improve coupling efficiency in sterically challenging reactions .
- Solvent optimization : Polar aprotic solvents (e.g., DCE) enhance solubility of trifluoromethylated intermediates .
What are the potential applications of this compound in organometallic catalysis or material science?
Q. Basic Applications
- Ligand design : The sulfonamide group can coordinate to transition metals (e.g., Ir, Pd), enabling use in cross-coupling or photoluminescent complexes .
Q. Advanced Research Directions
- Iridium complexes : Incorporating the benzamide moiety into cyclometalated ligands enhances electroluminescent properties in OLEDs .
- Environmental considerations : Assess leaching of metal catalysts using ICP-MS to ensure compliance with green chemistry principles .
How should researchers handle and store this compound to ensure long-term stability?
Q. Basic Protocols
- Storage : Keep in airtight containers under inert gas (Ar/N2) at 2–8°C to prevent moisture absorption .
- Solubility : Use DMSO or DMF for stock solutions; avoid aqueous buffers unless stability is confirmed .
Q. Advanced Stability Studies
- Accelerated degradation tests : Expose to elevated temperatures (40°C) and monitor via HPLC to predict shelf life .
What computational methods are recommended to model the compound’s interactions in drug discovery?
Q. Basic Modeling
Q. Advanced Simulations
- MD simulations : Analyze trifluoromethyl group dynamics in lipid bilayers to optimize pharmacokinetic properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
